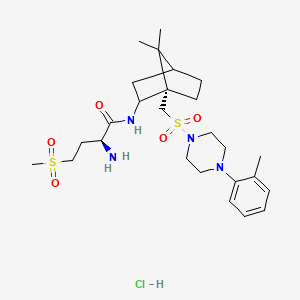

L-368,899 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-368,899 hydrochloride is a complex organic compound with a unique structure that includes a bicyclo[221]heptane core, a piperazine ring, and multiple functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-368,899 hydrochloride involves multiple steps, including the formation of the bicyclo[22Key steps in the synthesis may include epimerization, lactamization, and aminolysis reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

L-368,899 hydrochloride can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions would vary depending on the specific transformation desired, but could include controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

L-368,899 hydrochloride has a molecular weight of 627.68 g/mol and a chemical formula of C26H42N4O5S2. It exhibits an IC50 value of 8.9 nM for the human oxytocin receptor, demonstrating significant selectivity over vasopressin receptors (IC50 values of 370 nM and 570 nM for V1a and V2 receptors, respectively) . The compound's mechanism involves antagonizing oxytocin-induced uterine contractions both in vitro and in vivo, which has implications for its use as a tocolytic agent .

Behavioral Studies

L-368,899 has been employed in various behavioral studies to explore the role of oxytocin in social behaviors. For instance:

- Coyote Social Bonding : Research conducted on coyotes indicated that L-368,899 could serve as a viable candidate for studying oxytocin's influence on social bonding behaviors. The pharmacokinetics of L-368,899 were assessed through blood and cerebrospinal fluid sampling after intramuscular injection, revealing significant binding affinity to the coyote oxytocin receptor .

- Food Sharing and Parenting : In primate studies, L-368,899 was shown to reduce behaviors associated with food sharing and parental care, underscoring the importance of oxytocinergic signaling in these social contexts .

Physiological Studies

L-368,899 has also been utilized in physiological experiments:

- Feeding Behavior : A study involving rodents demonstrated that L-368,899 affects food intake by altering central nervous system activity related to hunger and satiety. The antagonist's impact on c-Fos expression in brain regions regulating feeding was investigated .

- Alcohol Consumption : In experiments assessing binge-like drinking behavior in mice, pretreatment with L-368,899 reversed the effects of oxytocin activation on alcohol intake, highlighting its potential role in addiction studies .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of L-368,899 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to L-368,899 hydrochloride include:

- (1S,4S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl]methanesulfonic acid

- (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Propiedades

Fórmula molecular |

C26H43ClN4O5S2 |

|---|---|

Peso molecular |

591.2 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |

InChI |

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23?,26+;/m0./s1 |

Clave InChI |

GIUFQWFJHXXXEQ-SVFGMJTMSA-N |

SMILES isomérico |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CCC(C3(C)C)CC4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |

SMILES canónico |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |

Sinónimos |

1-(((7,7-dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine L 368,899 L 368899 L-368,899 L-368899 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.